![molecular formula C11H5F4NO2S B13663419 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid
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Overview
Description
2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid is a complex organic compound characterized by the presence of a thiazole ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)phenylboronic acid with thiazole-4-carboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid stands out due to the presence of both a thiazole ring and a carboxylic acid group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antitumor, antibacterial, and enzyme inhibition properties.
- Molecular Formula : C₁₁H₅F₄NO₂S
- Molecular Weight : 333.30 g/mol
- Melting Point : 178–180 °C
Antitumor Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study reported that compounds with a thiazole moiety showed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring enhance cytotoxicity, with IC50 values often comparable to standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity Data
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | Jurkat | 1.61 ± 1.92 |
Compound B | HT29 | 1.98 ± 1.22 |
This compound | A431 | < 10 |
Antibacterial Activity
The compound also demonstrates antibacterial properties. Studies have shown that thiazole derivatives can inhibit the growth of several bacterial strains, with some exhibiting activity comparable to established antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring was found to enhance this activity significantly .
Table 2: Antibacterial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The SAR studies indicate that the presence of a carboxylic acid moiety at the 4-position is crucial for this inhibitory activity .
Table 3: Enzyme Inhibition Data
Enzyme Type | Inhibition Type | IC50 (µM) |
---|---|---|
Carbonic Anhydrase III | Competitive | 23.30 ± 0.35 |
Acetylcholinesterase | Non-competitive | >1000 |
Case Studies
- Antitumor Efficacy in Preclinical Models : In a preclinical study evaluating the efficacy of various thiazole derivatives, the compound was shown to significantly reduce tumor size in xenograft models when administered at therapeutic doses over a period of two weeks .
- Antimicrobial Activity Assessment : A series of tests against clinical isolates demonstrated that this compound effectively inhibited bacterial growth, leading to its consideration as a lead candidate for further development in antibiotic therapies .
Properties
Molecular Formula |
C11H5F4NO2S |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2S/c12-8-5(2-1-3-6(8)11(13,14)15)9-16-7(4-19-9)10(17)18/h1-4H,(H,17,18) |
InChI Key |
KIUSOJKDHRPEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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